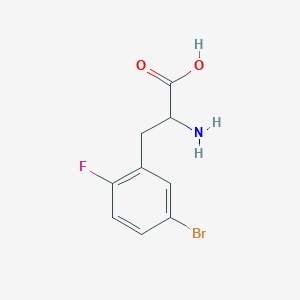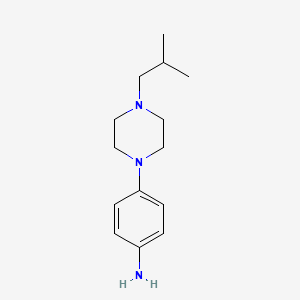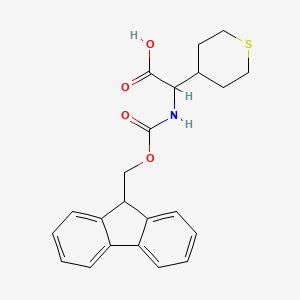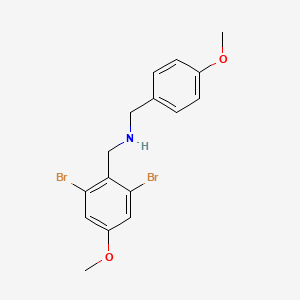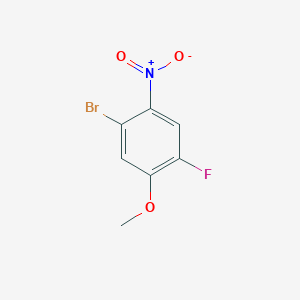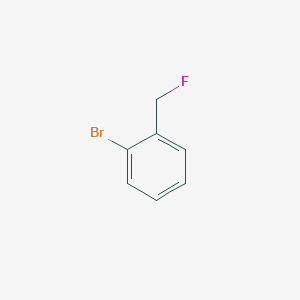![molecular formula C11H18F6N2O2 B3042038 1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol CAS No. 477847-09-9](/img/structure/B3042038.png)
1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol
Vue d'ensemble
Description
The compound “1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also contains multiple trifluoro groups, which are known for their high electronegativity and can greatly influence the chemical behavior of the molecule. The presence of hydroxy groups (-OH) suggests that it may have some degree of polarity and could participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The diazepane ring provides a rigid, cyclic structure, while the trifluoro groups could add a significant degree of electron density. The hydroxy groups could allow for hydrogen bonding and could influence the compound’s solubility properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The trifluoro groups could increase its density and boiling point compared to similar compounds without these groups. The presence of the hydroxy groups could make it more polar and potentially increase its solubility in polar solvents .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
1,1,1-Trifluoro-2-propanol serves as a versatile building block in organic synthesis. Researchers utilize it to introduce trifluoromethyl groups into molecules. Its hydroxyl functionality allows for convenient derivatization, making it valuable for drug discovery and development. For instance, it has been employed in the synthesis of bioactive compounds, including pharmaceutical intermediates and potential drug candidates .
Fluorinated Solvent and Reaction Medium
Due to its unique properties, such as high polarity and low basicity, 1,1,1-Trifluoro-2-propanol finds use as a solvent in various chemical reactions. It dissolves both polar and nonpolar compounds, making it suitable for reactions involving sensitive substrates. Researchers often employ it in asymmetric synthesis, organocatalysis, and transition metal-catalyzed reactions .
Chiral Resolution and Enantioselective Transformations
The chirality of 1,1,1-Trifluoro-2-propanol makes it an intriguing candidate for chiral resolution studies. Researchers have explored its enantioselective transformations, including asymmetric reductions and oxidations. These investigations contribute to our understanding of stereochemistry and provide valuable tools for synthetic chemists .
Fluorine NMR Spectroscopy
Researchers use 1,1,1-Trifluoro-2-propanol as a reference compound in fluorine nuclear magnetic resonance (NMR) spectroscopy. Its well-defined chemical shift serves as a standard for calibrating fluorine NMR instruments. Accurate chemical shift values aid in the structural elucidation of fluorinated compounds .
Fluorinated Building Block for Materials Science
Fluorinated compounds play a crucial role in materials science. 1,1,1-Trifluoro-2-propanol contributes to the design and synthesis of functional materials, such as polymers, liquid crystals, and coatings. Its trifluoromethyl group imparts unique properties, including enhanced hydrophobicity and thermal stability .
Fluorine-Containing Surfactants and Emulsifiers
The amphiphilic nature of 1,1,1-Trifluoro-2-propanol allows its use in formulating fluorine-containing surfactants and emulsifiers. These compounds find applications in various industries, including cosmetics, textiles, and lubricants. The incorporation of trifluoromethyl moieties enhances surface activity and stability .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F6N2O2/c12-10(13,14)8(20)6-18-2-1-3-19(5-4-18)7-9(21)11(15,16)17/h8-9,20-21H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMBFQAYZDLXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CC(C(F)(F)F)O)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148550 | |
| Record name | Tetrahydro-α1,α4-bis(trifluoromethyl)-1H-1,4-diazepine-1,4(5H)-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol | |
CAS RN |
477847-09-9 | |
| Record name | Tetrahydro-α1,α4-bis(trifluoromethyl)-1H-1,4-diazepine-1,4(5H)-diethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477847-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-α1,α4-bis(trifluoromethyl)-1H-1,4-diazepine-1,4(5H)-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B3041956.png)

![1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol](/img/structure/B3041958.png)
